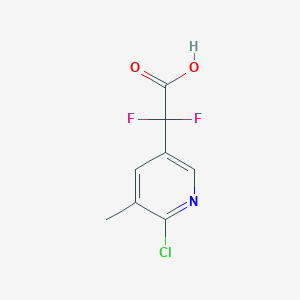
2-(6-Chloro-5-methylpyridin-3-yl)-2,2-difluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-Chloro-5-methylpyridin-3-yl)-2,2-difluoroacetic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CF3-Pyridine-AMCA or AMCA-1. It has a molecular weight of 239.64 g/mol and a molecular formula of C8H6ClF2NO2.
Aplicaciones Científicas De Investigación
Environmental Science and Disinfection
Disinfection of Wastewater
Peracetic acid, a compound related to the chemical family of 2-(6-Chloro-5-methylpyridin-3-yl)-2,2-difluoroacetic acid, has been recognized for its effectiveness as a disinfectant for wastewater effluents. It offers advantages such as broad-spectrum antimicrobial activity, ease of treatment implementation, and minimal environmental impact due to the absence of persistent toxic by-products. However, the increased organic content in the effluent and higher costs are noted as disadvantages (Kitis, 2004).
Toxicology and Environmental Health
Emerging Contaminants
Research on novel fluorinated alternatives to per- and polyfluoroalkyl substances (PFASs) emphasizes the need for safer replacements due to the persistence, bioaccumulation, and potential toxicity of legacy PFAS compounds. Novel fluorinated alternatives are scrutinized for their environmental and health impacts, highlighting the urgency for further toxicological studies to confirm their safety (Wang et al., 2019).
Pharmacology and Bioactive Compounds
Chlorogenic Acid (CGA) Research
CGA, a phenolic acid similar in some respects to the compound of interest, exhibits a wide range of biological and pharmacological effects, including antioxidant, anti-inflammatory, and antimicrobial activities. Its potential in treating metabolic disorders and its presence in green coffee extracts and tea highlight its significance in nutritional and therapeutic applications. This comprehensive review calls for more research to optimize its beneficial effects, potentially paralleling the interest in this compound for similar uses (Naveed et al., 2018).
Environmental Monitoring and Safety
Perfluoroalkyl Substance (PFAS) Monitoring
The detection, bioaccumulation, and environmental fate of PFASs, which share chemical traits with this compound, underscore the importance of monitoring and understanding the ecological impact of such compounds. Studies call for standardized methods for the assessment and management of these emerging contaminants, reflecting the broader concern for chemicals with significant persistence and potential toxicity in the environment (Houde et al., 2006).
Mecanismo De Acción
Target of Action
It is common for compounds with similar structures to interact with multiple receptors, contributing to their biological and clinical applications .
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Propiedades
IUPAC Name |
2-(6-chloro-5-methylpyridin-3-yl)-2,2-difluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF2NO2/c1-4-2-5(3-12-6(4)9)8(10,11)7(13)14/h2-3H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWSOOZGWDCVJIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Cl)C(C(=O)O)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
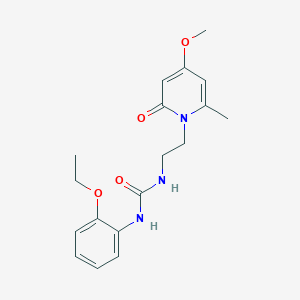


![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide dioxalate](/img/structure/B2896464.png)
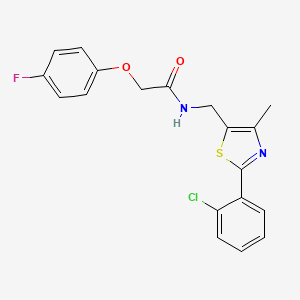

![4-(4-methylphenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2896469.png)
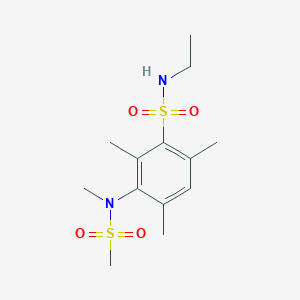
![6-(tert-butyl)-2-{[2-(tetrahydro-2H-pyran-2-yloxy)ethyl]sulfanyl}-4-(2-thienyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B2896471.png)

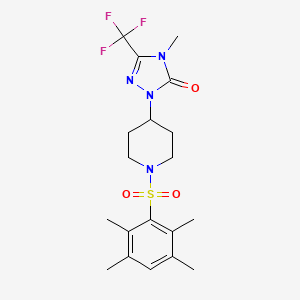
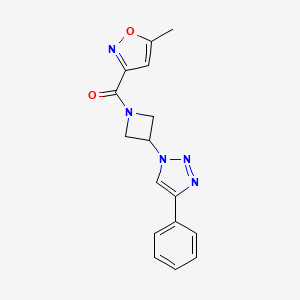
![3-Oxo-2-(2-phenoxyethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-7-carboxylic acid](/img/structure/B2896479.png)
![Tert-butyl 3-[(1-cyanocyclobutyl)(methyl)carbamoyl]propanoate](/img/structure/B2896480.png)
